methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-3,4-dihydro-2H-1,3-thiazin-6-yl]carbonyl}amino)benzoate
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Overview
Description
METHYL 4-({[3-METHYL-2-(METHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE is a complex organic compound that belongs to the class of thiazine derivatives. This compound is characterized by its unique structure, which includes a thiazine ring fused with a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-({[3-METHYL-2-(METHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method starts with the preparation of the thiazine ring, which is achieved through the cyclization of appropriate precursors under controlled conditions. The benzoate ester is then introduced via esterification reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to maintain precise control over reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-({[3-METHYL-2-(METHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to yield different derivatives with altered functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydro derivatives. Substitution reactions can lead to a wide range of new compounds with different functional groups.
Scientific Research Applications
METHYL 4-({[3-METHYL-2-(METHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 4-({[3-METHYL-2-(METHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A related compound with similar structural features but different functional groups.
Methyl 4-[(Phenoxycarbonyl)amino]benzoate: Another compound with a benzoate ester and an amine group, used in various chemical applications.
Uniqueness
METHYL 4-({[3-METHYL-2-(METHYLIMINO)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL]CARBONYL}AMINO)BENZOATE is unique due to its specific thiazine ring structure and the combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15N3O4S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
methyl 4-[(3-methyl-2-methylimino-4-oxo-1,3-thiazine-6-carbonyl)amino]benzoate |
InChI |
InChI=1S/C15H15N3O4S/c1-16-15-18(2)12(19)8-11(23-15)13(20)17-10-6-4-9(5-7-10)14(21)22-3/h4-8H,1-3H3,(H,17,20) |
InChI Key |
WXONFWOZMWJJEU-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1N(C(=O)C=C(S1)C(=O)NC2=CC=C(C=C2)C(=O)OC)C |
Origin of Product |
United States |
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